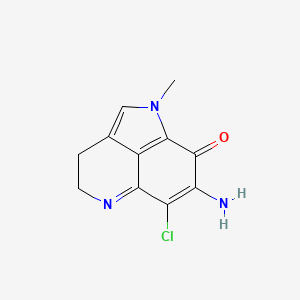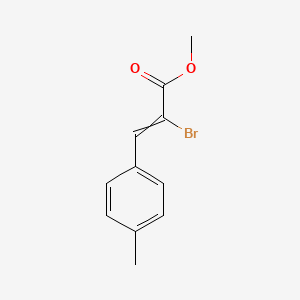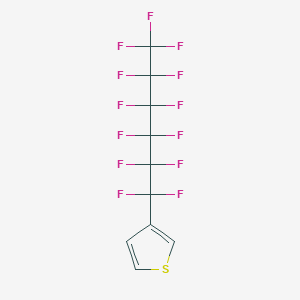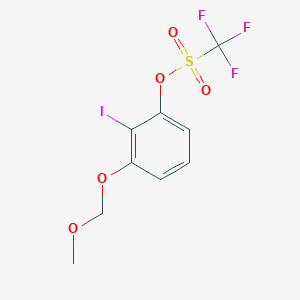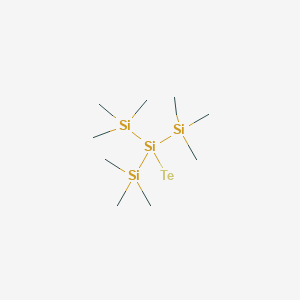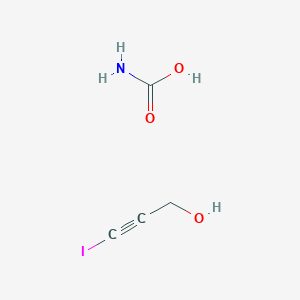
Carbamic acid--3-iodoprop-2-yn-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a carbamic acid moiety in which the nitrogen is substituted by a butyl group, and the hydrogen of the carboxy group is replaced by a 1-iodoprop-2-yn-3-yl group . It is widely used as a preservative and antifungal agent in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid;3-iodoprop-2-yn-1-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:
Preparation of 3-iodoprop-2-yn-1-ol: This intermediate is synthesized by the iodination of propargyl alcohol.
Reaction with Butyl Isocyanate: The 3-iodoprop-2-yn-1-ol is then reacted with butyl isocyanate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of carbamic acid;3-iodoprop-2-yn-1-ol is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid;3-iodoprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Applications De Recherche Scientifique
Carbamic acid;3-iodoprop-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its antifungal and antimicrobial properties, making it useful in developing new biocides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is widely used as a preservative in paints, coatings, wood preservatives, personal care products, and cosmetics
Mécanisme D'action
The mechanism of action of carbamic acid;3-iodoprop-2-yn-1-ol involves its interaction with fungal and microbial cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and proteins within the cells, inhibiting their function and preventing the growth and proliferation of the microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: A closely related compound with similar antifungal properties.
Methylcarbamate: Another carbamate ester with different substituents but similar chemical behavior.
Ethylcarbamate: Similar in structure but with an ethyl group instead of a butyl group
Uniqueness
Carbamic acid;3-iodoprop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct antifungal and antimicrobial properties. Its iodine atom and acetylenic group contribute to its reactivity and effectiveness as a biocide .
Propriétés
Numéro CAS |
129348-50-1 |
|---|---|
Formule moléculaire |
C4H6INO3 |
Poids moléculaire |
243.00 g/mol |
Nom IUPAC |
carbamic acid;3-iodoprop-2-yn-1-ol |
InChI |
InChI=1S/C3H3IO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,3H2;2H2,(H,3,4) |
Clé InChI |
XVUKNNPHSUEIBV-UHFFFAOYSA-N |
SMILES canonique |
C(C#CI)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


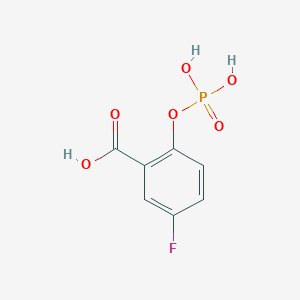
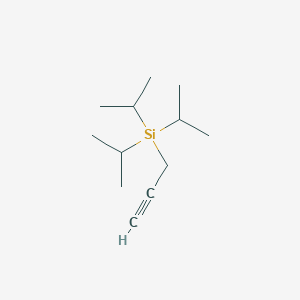
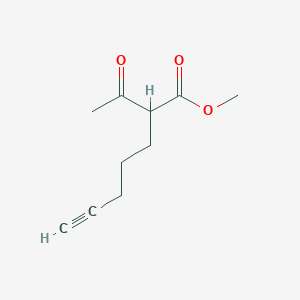
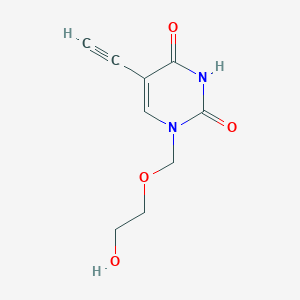
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
